molecular formula C15H9N3O2S B4330934 7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B4330934
M. Wt: 295.3 g/mol
InChI Key: RFTWVOBFGJERJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazoles and thiazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Chemical Reactions Analysis

7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors in the biological system, leading to the inhibition or activation of specific biochemical processes. This interaction is facilitated by the presence of nitrogen and sulfur atoms in the thiazine ring, which allows for strong binding to the target molecules .

Comparison with Similar Compounds

Similar compounds to 7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one include:

The uniqueness of this compound lies in its combined triazole and thiazine rings, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

7-(furan-2-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c19-13-9-12(11-7-4-8-20-11)21-15-17-16-14(18(13)15)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWVOBFGJERJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C(=O)C=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Reactant of Route 5
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7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Reactant of Route 6
7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

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